molecular formula C18H13N3OS2 B2738554 N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 2034433-55-9

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2738554
CAS No.: 2034433-55-9
M. Wt: 351.44
InChI Key: PLXJKBMCSGJQKU-UHFFFAOYSA-N
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Description

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. It features a benzo[d]thiazole core, which is a fused ring system containing both benzene and thiazole rings, and is substituted with a carboxamide group. The compound also includes a pyridine ring substituted with a thiophene group. This unique structure imparts a range of chemical and biological properties, making it of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic synthesis. One common method starts with the preparation of the benzo[d]thiazole core, which can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The pyridine ring can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated pyridine . The thiophene group is then attached to the pyridine ring through a similar coupling reaction. Finally, the carboxamide group is introduced by reacting the intermediate with an appropriate amine under amide bond-forming conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow chemistry and automated synthesis platforms may also be employed to scale up the production process while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene and pyridine rings can be oxidized under strong oxidative conditions, leading to the formation of sulfoxides or sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives, particularly at the carboxamide group.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to the formation of various substituted derivatives .

Scientific Research Applications

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, affecting their function and leading to various biological effects. For example, it may inhibit enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s ability to modulate signaling pathways can result in anti-inflammatory and antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is unique due to its combination of a benzo[d]thiazole core, a pyridine ring, and a thiophene group. This unique structure imparts a range of chemical and biological properties that are not observed in similar compounds. The presence of the carboxamide group also enhances its solubility and ability to form hydrogen bonds, which can be crucial for its biological activity .

Properties

IUPAC Name

N-[(2-thiophen-2-ylpyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3OS2/c22-17(18-21-13-6-1-2-7-14(13)24-18)20-11-12-5-3-9-19-16(12)15-8-4-10-23-15/h1-10H,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXJKBMCSGJQKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C(N=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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